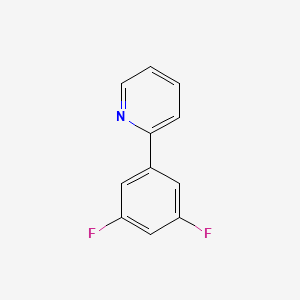

2-(3,5-Difluorophenyl)pyridine

Description

2-(3,5-Difluorophenyl)pyridine is a fluorinated aromatic heterocycle characterized by a pyridine ring substituted at the 2-position with a 3,5-difluorophenyl group. This compound is widely utilized in coordination chemistry, particularly in synthesizing iridium(III) complexes for electrochemiluminescence (ECL) and organic light-emitting diodes (OLEDs) . The electron-withdrawing fluorine atoms at the 3,5-positions of the phenyl ring enhance the ligand’s ability to stabilize metal centers and modulate electronic properties, such as luminescence efficiency and redox potentials . Its synthesis often involves palladium-catalyzed C–H bond functionalization, enabling regioselective arylations for tailored optoelectronic applications .

Properties

IUPAC Name |

2-(3,5-difluorophenyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F2N/c12-9-5-8(6-10(13)7-9)11-3-1-2-4-14-11/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIUDHWMKWZKPTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC(=CC(=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70478055 | |

| Record name | Pyridine, 2-(3,5-difluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70478055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500229-85-6 | |

| Record name | 2-(3,5-Difluorophenyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=500229-85-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 2-(3,5-difluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70478055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,5-Difluorophenyl)pyridine typically involves the reaction of 3,5-difluorobenzaldehyde with pyridine derivatives under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures the scalability of the process while maintaining product purity.

Chemical Reactions Analysis

Types of Reactions: 2-(3,5-Difluorophenyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced species.

Scientific Research Applications

Medicinal Chemistry

Drug Discovery

The compound's structure suggests potential utility in drug discovery, particularly as a scaffold for developing new pharmaceuticals. Pyridine derivatives are known to interact with biological targets, such as enzymes and receptors, making them valuable in the design of therapeutic agents. Preliminary studies indicate that 2-(3,5-Difluorophenyl)pyridine may exhibit binding affinity to specific proteins involved in metabolic pathways.

Case Study: Anticancer Activity

Research has indicated that pyridine-based compounds can demonstrate significant anticancer properties. For instance, compounds structurally similar to this compound have shown promising results against various cancer cell lines, including A549 (lung cancer) and PC3 (prostate cancer) cells . These studies often utilize assays like MTT to evaluate cytotoxicity and determine the effectiveness of these compounds in inhibiting cell proliferation.

Materials Science

Organic Electronics

The unique electronic properties of this compound make it suitable for applications in organic electronics. Pyridine derivatives are often explored as ligands in coordination chemistry and components in organic light-emitting diodes (OLEDs). The compound's ability to form complexes can enhance the efficiency of electronic devices .

Case Study: Electrophosphorescence

Research on phosphorescent cyclometallated iridium(III) complexes has highlighted the role of pyridine derivatives in improving the performance of OLEDs. For example, bis[2-(4,6-difluorophenyl)pyridinato]iridium(III) picolinate (FIrpic) is a well-studied blue-emitting complex that utilizes pyridine ligands to achieve high efficiency in light emission . Such studies underscore the importance of incorporating this compound into advanced material formulations.

Computational Chemistry

Molecular Docking Studies

Computational methods such as molecular docking have been employed to predict the binding interactions between this compound and various biological targets. These studies provide insights into the compound's potential efficacy and guide further experimental investigations .

Synthesis Techniques

The synthesis of this compound can be achieved through several methods, including palladium-catalyzed cross-coupling reactions. These techniques allow for the efficient production of this compound and its derivatives for use in various applications .

Mechanism of Action

The mechanism of action of 2-(3,5-Difluorophenyl)pyridine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, influencing its biological activity. The exact pathways and targets depend on the specific application and the nature of the interactions at the molecular level.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional attributes of 2-(3,5-difluorophenyl)pyridine are best understood through comparison with analogs differing in substitution patterns or ancillary groups. Below is a detailed analysis:

Substituent Position Effects

2-(2,4-Difluorophenyl)pyridine (dfppy) :

This analog, with fluorine atoms at the 2,4-positions of the phenyl ring, is a key ligand in cyclometalated iridium complexes (e.g., Ir(dfppy)₂(pic), where pic = picolinate). The 2,4-difluoro substitution directs Pd-catalyzed C–H arylation to the para position of the phenyl ring, contrasting with the meta selectivity observed in 3,5-difluoro-substituted analogs . The reduced steric hindrance in dfppy derivatives enhances luminescence quantum yields compared to 3,5-difluoro variants .2-(3,5-Bis(trifluoromethyl)phenyl)pyridine :

Replacing fluorine with trifluoromethyl groups increases electron-withdrawing effects, significantly red-shifting emission wavelengths in iridium complexes. However, this substitution reduces solubility in polar solvents, limiting practical applications .

Electronic and Reactivity Profiles

A comparative study of fluorinated pyridines revealed:

Theoretical and Experimental Data

Density functional theory (DFT) studies on 3-bromo-5-(2,5-difluorophenyl)pyridine revealed a HOMO-LUMO gap of 4.2 eV, compared to 4.5 eV for 3,5-difluoro analogs, indicating enhanced charge transfer capabilities in the former . Experimental X-ray diffraction data for 3,5-difluoro-substituted iridium complexes show shorter Ir–N bond lengths (2.02 Å) than 2,4-difluoro analogs (2.07 Å), correlating with stronger metal-ligand interactions .

Key Research Findings

Regioselectivity in Catalysis :

The 3,5-difluoro substitution pattern enables meta-selective Pd-catalyzed C–H bond arylations, facilitating the synthesis of cationic Ir(III) complexes with tunable emission spectra .

Luminescence Performance :

Neutral Ir(III) complexes of this compound exhibit ECL intensities 1.5× lower than 2,4-difluoro analogs due to reduced excited-state lifetimes .

Biological Activity: Imidazo[4,5-c]pyridines with 3,5-difluorophenyl groups demonstrate antimalarial activity (IC₅₀ = 12 nM) by inhibiting hemozoin formation, outperforming non-fluorinated analogs (IC₅₀ = 45 nM) .

Biological Activity

2-(3,5-Difluorophenyl)pyridine is an organic compound notable for its unique structural attributes, including the presence of two fluorine atoms on the phenyl ring and a pyridine ring. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into the biological activity of this compound, supported by empirical data, case studies, and research findings.

Overview of the Compound

Chemical Structure:

- Chemical Formula: C11H8F2N

- CAS Number: 500229-85-6

Synthesis:

The synthesis of this compound typically involves reactions such as the Suzuki–Miyaura coupling reaction between 3,5-difluorobenzaldehyde and pyridine derivatives. This method allows for the efficient production of the compound under controlled conditions.

The biological activity of this compound is influenced by its interaction with specific molecular targets. The fluorine atoms increase the compound's binding affinity to various enzymes and receptors, enhancing its pharmacological properties. The exact mechanism varies depending on the biological context but generally involves modulation of cellular pathways related to growth inhibition and apoptosis.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated that compounds with similar fluorinated structures showed enhanced antibacterial activity against a range of pathogens. The introduction of fluorine is believed to improve drug binding and penetration through bacterial biofilms .

| Compound | Target Bacteria | Activity |

|---|---|---|

| This compound | Staphylococcus aureus | Moderate Inhibition |

| Escherichia coli | Significant Inhibition | |

| Pseudomonas aeruginosa | High Inhibition |

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. For instance, it has shown promise in inhibiting cancer cell proliferation in vitro. A notable study indicated that similar fluorinated pyridines inhibited proliferation in human tumor cell lines by inducing apoptosis and disrupting cell cycle progression .

Case Study:

In a laboratory setting, a derivative of this compound was tested against human prostate cancer cells (LNCaP). The results indicated up to 90% inhibition at a concentration of 5 μM, highlighting its potential as an effective anticancer agent .

Structure-Activity Relationship (SAR)

The positioning of fluorine atoms on the phenyl ring plays a critical role in determining the biological activity of this compound. Comparative studies with other fluorinated pyridines suggest that variations in substitution can lead to significant differences in efficacy against microbial and cancerous cells .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(3,5-Difluorophenyl)pyridine, and what methodological considerations are critical for achieving high yields?

- The compound is synthesized via Pd-catalyzed C–H bond arylation, where regioselectivity is controlled by fluorine substituents on the pyridine ring. A typical protocol involves reacting 2-(3,5-difluorophenyl)-5-(trifluoromethyl)pyridine with aryl halides under palladium catalysis, using optimized conditions (e.g., 125°C in 2-ethoxyethanol/water) to form cyclometalated Ir(III) complexes . Key considerations include ligand-to-metal ratios, solvent choice, and reaction time to minimize side products.

Q. Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?

- 1H/13C/19F-NMR is essential for confirming regioselectivity and substitution patterns, particularly the distinct chemical shifts of fluorine atoms. High-resolution mass spectrometry (HRMS) validates molecular weights, while X-ray crystallography resolves solid-state structures, as demonstrated in studies of Ir(III) complexes . For electronic properties, UV-Vis spectroscopy and cyclic voltammetry are used to assess absorption bands and redox potentials .

Q. How should researchers handle safety and stability concerns during experiments with fluorinated pyridine derivatives?

- While toxicity data for this compound are limited, standard precautions include using fume hoods, nitrile gloves, and self-contained breathing apparatus during combustion risks. Avoid water jets for fire suppression due to toxic fume formation; instead, use CO₂ or dry chemical extinguishers .

Advanced Research Questions

Q. How do fluorine substituents influence the regioselectivity of Pd-catalyzed C–H bond arylations in this compound?

- The meta-fluorine atoms on the phenyl ring direct arylations to the para-position via electron-withdrawing effects, stabilizing transition states in Pd-mediated reactions. Computational studies (e.g., DFT) reveal that fluorine’s electronegativity lowers electron density at specific sites, favoring selective bond activation. Experimental validation shows >90% regioselectivity when using electron-deficient aryl halides .

Q. What computational methods are recommended for modeling the electronic properties of this compound-based complexes?

- Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets like 6-31G(d,p) accurately predict HOMO-LUMO gaps and charge transfer properties. Incorporate exact-exchange terms to improve thermochemical accuracy (e.g., atomization energy deviations <2.4 kcal/mol) . For relativistic effects in heavy-metal complexes (e.g., Ir), use effective core potentials (ECPs) to model outermost core orbitals .

Q. How can researchers resolve contradictions in experimental vs. computational data for fluorinated pyridine derivatives?

- Discrepancies often arise from solvent effects or incomplete basis sets in simulations. Address this by:

- Benchmarking computational methods against experimental crystal structures or spectroscopic data.

- Including implicit solvent models (e.g., PCM) in DFT calculations to mimic reaction environments.

- Validating kinetic parameters (e.g., activation barriers) via Arrhenius plots from variable-temperature NMR .

Q. What strategies optimize the luminescent properties of Ir(III) complexes derived from this compound?

- Modify ancillary ligands (e.g., picolinic acid) to tune emission wavelengths. For example, replacing chloride with cyanide shifts luminescence from blue to green. Enhance quantum yields by introducing electron-withdrawing groups (e.g., –CF₃) on the pyridine ring, which reduce non-radiative decay .

Methodological Tables

Table 1: Key Synthetic Parameters for Pd-Catalyzed Arylation of this compound

Table 2: DFT Functional Performance for Electronic Property Prediction

| Functional | Basis Set | Avg. Error (kcal/mol) | Application Example |

|---|---|---|---|

| B3LYP | 6-31G(d,p) | 2.4 | HOMO-LUMO gap calculation |

| M06-2X | Def2-TZVP | 3.1 | Charge transfer analysis |

| PBE0 | cc-pVTZ | 2.8 | Thermochemical accuracy |

| Source : |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.